

# 4-Iodo-3,5-dimethylphenyl acetate: A Technical Review

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Compound of Interest

Compound Name: 4-lodo-3,5-dimethylphenyl acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available scientific literature on **4-lodo-3,5-dimethylphenyl acetate**. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development. Due to the limited availability of published data on this specific compound, this document focuses on its fundamental chemical and physical properties, alongside a proposed synthetic approach based on analogous reactions.

### **Chemical and Physical Properties**

**4-Iodo-3,5-dimethylphenyl acetate** is a halogenated aromatic ester. A summary of its key chemical and physical properties is presented in Table 1. This data is compiled from publicly available chemical databases.



Property	Value	Source
CAS Number	145235-84-3	N/A
Molecular Formula	C10H11IO2	N/A
Molecular Weight	290.1 g/mol	N/A
IUPAC Name	4-iodo-3,5-dimethylphenyl acetate	N/A
Canonical SMILES	CC1=C(C(=C(C=C1)I)OC(=O) C)C	N/A
Physical Description	Solid (predicted)	N/A
Purity	Typically ≥97% (as supplied by commercial vendors)	[1]

Table 1: Physicochemical Properties of 4-lodo-3,5-dimethylphenyl acetate

## **Synthesis**

A detailed, peer-reviewed experimental protocol for the synthesis of **4-lodo-3,5-dimethylphenyl acetate** is not explicitly available in the current body of scientific literature. However, its synthesis can be logically inferred from the acetylation of its precursor, 4-iodo-3,5-dimethylphenol. A general procedure for the esterification of phenols is well-established and would likely involve the reaction of 4-iodo-3,5-dimethylphenol with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.

A study by Roman (2002) describes the synthesis of various derivatives of 4-iodo-3,5-dimethylphenol, including esterification, which supports the feasibility of this synthetic route.[2]

## Proposed Experimental Protocol: Acetylation of 4-iodo-3,5-dimethylphenol

The following is a generalized, non-validated protocol based on standard organic chemistry practices for the synthesis of aryl acetates. Note: This protocol should be considered a theoretical outline and would require optimization and validation in a laboratory setting.



#### Materials:

- 4-iodo-3,5-dimethylphenol
- Acetic anhydride
- Pyridine (or another suitable base, e.g., triethylamine)
- Anhydrous solvent (e.g., dichloromethane, chloroform)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

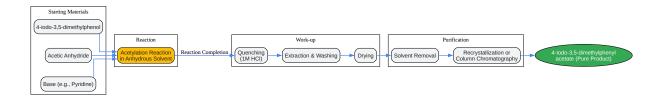
#### Procedure:

- Dissolution: Dissolve 4-iodo-3,5-dimethylphenol in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Base: Add a stoichiometric excess of a base (e.g., pyridine) to the solution.
- Acetylation: Slowly add a slight excess of acetic anhydride to the reaction mixture at room temperature or below (e.g., 0 °C).
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Work-up:
  - Once the reaction is complete, quench the reaction by adding 1M HCl solution.
  - Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.



- o Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- Purification:
  - Filter off the drying agent.
  - Remove the solvent under reduced pressure to obtain the crude product.
  - Purify the crude 4-lodo-3,5-dimethylphenyl acetate by a suitable method, such as recrystallization or column chromatography.

Logical Workflow for the Proposed Synthesis:



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Proposed workflow for the synthesis of **4-lodo-3,5-dimethylphenyl acetate**.

# Biological Activity and Applications in Drug Development

As of the date of this review, there is no publicly available literature detailing the biological activity of **4-lodo-3,5-dimethylphenyl acetate**. Consequently, its potential applications in drug



development remain unexplored and undocumented. Research into the biological effects of this compound could be a novel area of investigation.

## **Spectroscopic Data**

While a comprehensive, annotated set of spectroscopic data for **4-lodo-3,5-dimethylphenyl acetate** is not readily available in peer-reviewed journals, some data may be accessible through chemical databases. Researchers synthesizing this compound would need to perform their own spectroscopic analyses (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) to confirm its identity and purity.

### Conclusion

**4-lodo-3,5-dimethylphenyl acetate** is a chemical compound with established basic properties but limited detailed characterization in the scientific literature. While a logical synthetic route can be proposed based on the chemistry of its parent phenol, a validated experimental protocol is lacking. Furthermore, its biological activity and potential for therapeutic applications are yet to be investigated. This presents an opportunity for original research to explore the synthesis, characterization, and biological evaluation of this compound.

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### References

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